molecular formula C7H11NO B13805450 (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine CAS No. 57606-87-8

(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine

Cat. No.: B13805450
CAS No.: 57606-87-8
M. Wt: 125.17 g/mol
InChI Key: VIOICBYRPTZHBL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine typically involves the reaction of cyclohex-3-en-1-ylmethanol with hydroxylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the imine bond between the hydroxylamine and the cyclohexene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .

Properties

CAS No.

57606-87-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(NE)-N-(cyclohex-3-en-1-ylmethylidene)hydroxylamine

InChI

InChI=1S/C7H11NO/c9-8-6-7-4-2-1-3-5-7/h1-2,6-7,9H,3-5H2/b8-6+

InChI Key

VIOICBYRPTZHBL-SOFGYWHQSA-N

Isomeric SMILES

C1CC(CC=C1)/C=N/O

Canonical SMILES

C1CC(CC=C1)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.